propyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate
Description
Properties
IUPAC Name |
propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S/c1-2-16-32-26(31)19-34-28-24(17-29)27(23-10-6-7-11-25(23)30-28)21-12-14-22(15-13-21)33-18-20-8-4-3-5-9-20/h3-5,8-9,12-15H,2,6-7,10-11,16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPZZYFUSSLKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with benzyl alcohol.
Formation of the Cyano Group: This can be done through a nucleophilic substitution reaction using a suitable cyanide source.
Thioester Formation: The final step involves the reaction of the quinoline derivative with propyl 2-bromoacetate in the presence of a base to form the thioester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and sulfanyl groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include quinoline derivatives with oxidized benzyloxy or sulfanyl groups.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
Propyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate is a complex organic compound with significant potential in various scientific research applications. Its unique structural features, including a benzyloxyphenyl group and a tetrahydroquinoline moiety, contribute to its diverse biological activities and chemical reactivity. This article explores the applications of this compound in medicinal chemistry, materials science, and as a chemical probe in biological research.
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values for related compounds indicate effectiveness against various bacterial strains:
| Compound Name | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | Escherichia coli | 0.073 |
| Compound B | Staphylococcus aureus | 0.125 |
| Propyl Derivative | Klebsiella pneumoniae | 0.109 |
These findings suggest that this compound may have potential as an antibacterial agent.
Cytotoxicity and Anticancer Potential
Studies have indicated that the compound can induce cytotoxic effects in various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, compounds with similar quinoline structures have been shown to interact with DNA and induce apoptosis in cancer cells.
Materials Science Applications
The unique chemical structure of this compound allows it to be utilized in materials science:
Organic Photovoltaics
Research indicates that compounds with similar functional groups can be used as electron donors or acceptors in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells.
Polymer Chemistry
The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability. Its sulfanyl group may facilitate cross-linking reactions that enhance the durability of polymeric materials.
Chemical Probes in Biological Research
Due to its complex structure and reactivity, this compound can serve as a chemical probe in biological studies:
Target Identification
The compound can be used to identify and characterize biological targets through affinity labeling techniques. By modifying the compound with fluorescent tags or other detectable markers, researchers can track its interaction with specific proteins or enzymes within cells.
Mechanistic Studies
The ability to inhibit or activate specific biochemical pathways makes this compound valuable for studying cellular mechanisms. It can help elucidate the roles of particular proteins in disease processes or cellular functions.
Mechanism of Action
The mechanism of action of propyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The benzyloxy and sulfanyl groups may interact with proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to two analogs from the literature:
Structural Analog 1: 2-{[3-Cyano-4-(Furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetic Acid
- IUPAC Name: 2-[[3-Cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid
- Molecular Formula : C₁₆H₁₄N₂O₃S
- Molecular Weight : 314.36 g/mol
- Key Differences :
- Substituent : Furan-2-yl replaces the benzyloxy phenyl group.
- Functional Group : Carboxylic acid (vs. propyl ester).
- Impact :
- The carboxylic acid enhances hydrophilicity, reducing cell permeability relative to the ester .
Structural Analog 2: 2-({4-[4-(Benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
- IUPAC Name: 2-({4-[4-(Benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
- Key Differences: Core Structure: 5-Oxohexahydroquinoline (vs. non-oxidized tetrahydroquinoline). Functional Group: Acetamide linked to a 2,3-dimethylphenyl group (vs. propyl ester). Impact:
- The acetamide group increases metabolic stability compared to the ester, which is more prone to hydrolysis .
Comparative Data Table
Research Findings and Implications
- Bioactivity : The benzyloxy phenyl group in the target compound and Analog 2 may enhance binding to hydrophobic pockets in enzymes (e.g., kinases), whereas the furan in Analog 1 could limit such interactions .
- Solubility : The propyl ester in the target compound likely improves lipid bilayer penetration compared to Analog 1’s carboxylic acid. However, Analog 2’s acetamide may offer a balance between solubility and stability .
- Synthetic Utility : The benzyloxy group in the target compound and Analog 2 serves as a protective intermediate, enabling further functionalization in drug development pipelines .
Biological Activity
Propyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate is a complex organic compound characterized by its unique molecular structure, which includes a benzyloxyphenyl group, a cyano group, and a tetrahydroquinoline moiety. This compound has garnered attention in scientific research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C27H26N2O4S. The key structural features include:
- Benzyloxyphenyl Group : Contributes to the lipophilicity and biological activity.
- Cyano Group : Enhances reactivity and potential interactions with biological targets.
- Tetrahydroquinoline Moiety : Known for its diverse pharmacological activities.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells), with IC50 values indicating potent activity at low concentrations.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound:
- Spectrum of Activity : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it exhibited higher activity against Staphylococcus aureus and Escherichia coli.
- Case Study : A study evaluated the minimum inhibitory concentrations (MICs) against several pathogens, revealing that this compound had MIC values ranging from 15 to 30 µg/mL.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines:
- Mechanism : It is suggested that the compound reduces the expression of TNF-alpha and IL-6 in activated macrophages.
- Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with the compound resulted in significant reductions in edema compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis; inhibition of proliferation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels |
Table 2: Anticancer Efficacy Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12 | |
| A549 | 15 | |
| HeLa | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
